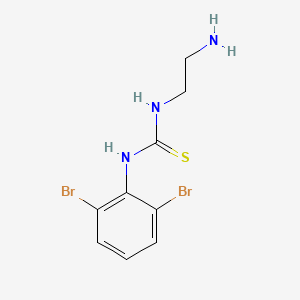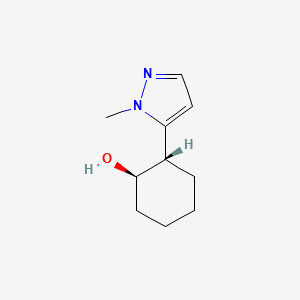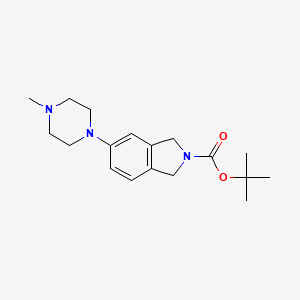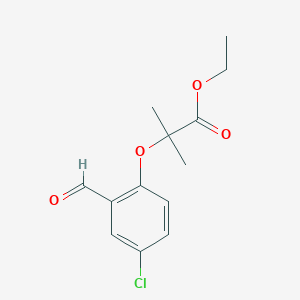
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of phenoxyacetic acid and contains a chloroformyl group, making it a versatile intermediate in organic synthesis. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate typically involves the reaction of 4-chloro-2-formylphenol with ethyl 2-bromo-2-methylpropionate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-(4-Chloro-2-carboxy-phenoxy)-2-methyl-propionic acid ethyl ester.
Reduction: 2-(4-Chloro-2-hydroxymethyl-phenoxy)-2-methyl-propionic acid ethyl ester.
Substitution: 2-(4-Amino-2-formyl-phenoxy)-2-methyl-propionic acid ethyl ester or 2-(4-Mercapto-2-formyl-phenoxy)-2-methyl-propionic acid ethyl ester.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloro group can participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-2-formyl-phenoxy)acetic acid ethyl ester
- 2-(4-Chloro-2-formyl-phenoxy)propanoic acid
- 2-(4-Chloro-2-formyl-phenoxy)-2-propyl-pentanoic acid ethyl ester
Uniqueness
Ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Eigenschaften
Molekularformel |
C13H15ClO4 |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
ethyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-12(16)13(2,3)18-11-6-5-10(14)7-9(11)8-15/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
VKNXEYPPXGDMEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

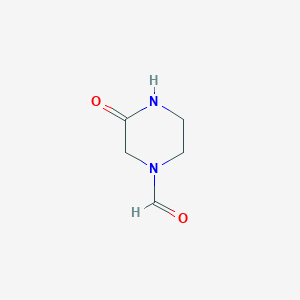
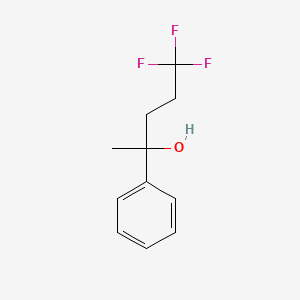
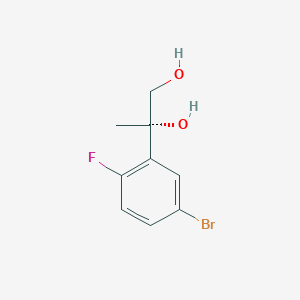
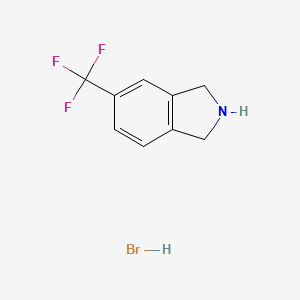
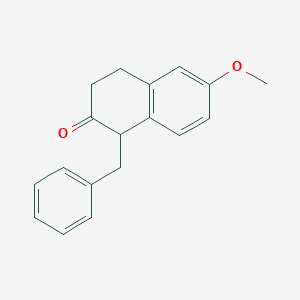
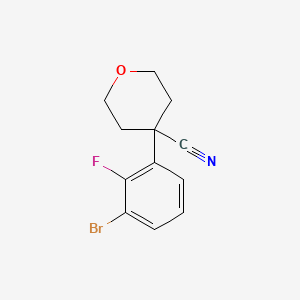
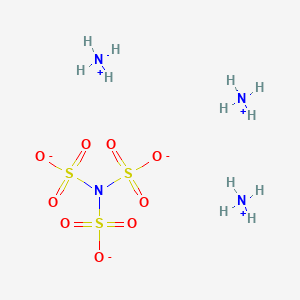
![(2-{[4-(Hydroxymethyl)phenyl]methyl}phenyl)methanol](/img/structure/B8342585.png)
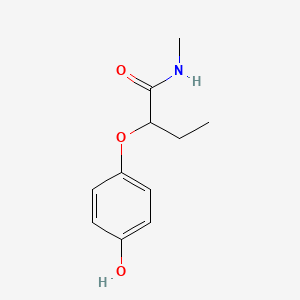
![3[N-(2,2,2-trifluoroethyl)aminomethyl]-4-bromoanisole](/img/structure/B8342591.png)
![N-[1-(4,4-diethoxy-2-butynyl)-4-piperidinyl]benzamide](/img/structure/B8342604.png)
